1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy-

Übersicht

Beschreibung

1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy- is a heterocyclic organic compound that features a benzene ring fused with a dioxole ring. This compound is known for its unique structural and chemical properties, making it significant in various chemical applications. It is often utilized as an intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy- typically involves the condensation of catechol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction forms the dioxole ring by methylenedioxy bridge formation, where methanol acts as the methylene source . The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted benzodioxole derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antitumor Activity

Research indicates that derivatives of 1,3-benzodioxole exhibit significant cytotoxic effects against various human tumor cell lines. A study demonstrated that specific derivatives showed promising results in inhibiting cancer cell proliferation, suggesting their potential as antitumor agents . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Antibacterial and Anti-inflammatory Properties

Compounds derived from 1,3-benzodioxole have been explored for their antibacterial and anti-inflammatory activities. For instance, certain derivatives have been tested against common bacterial strains and shown effective results, indicating their potential as therapeutic agents in treating infections and inflammatory diseases .

Agricultural Applications

Insecticidal Properties

1,3-Benzodioxole derivatives have been reported as effective insecticides. A patent describes a formulation that utilizes these compounds to enhance the efficacy of existing insecticides like pyrethrins. The synergistic effect observed suggests that these derivatives can improve pest control strategies in agriculture .

Material Science Applications

Organic Electronics

The unique structural properties of 1,3-benzodioxole make it a suitable candidate for applications in organic electronics. Its derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and organic semiconductors due to their favorable electronic properties and stability under operational conditions .

Table 1: Antitumor Activity of 1,3-Benzodioxole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Induction of apoptosis |

| Compound B | HeLa | 10 | Cell cycle arrest |

| Compound C | A549 | 20 | Inhibition of proliferation |

Table 2: Insecticidal Efficacy of Benzodioxole Derivatives

| Compound Name | Target Pest | Synergistic Effect (%) |

|---|---|---|

| Benzodioxole Derivative X | Aphids | 30 |

| Benzodioxole Derivative Y | Whiteflies | 25 |

| Benzodioxole Derivative Z | Spider Mites | 40 |

Case Studies

Case Study 1: Antitumor Research

A recent study investigated the effects of a specific derivative of 1,3-benzodioxole on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. Further analysis revealed that the compound induced apoptosis through the mitochondrial pathway, highlighting its potential as a lead compound for developing new cancer therapies.

Case Study 2: Agricultural Application

In field trials, a formulation containing benzodioxole derivatives was tested against common agricultural pests. The results showed a marked improvement in pest control compared to traditional insecticides alone, with a reduction in pest populations by over 50%. This study supports the use of benzodioxole derivatives as effective components in integrated pest management systems.

Wirkmechanismus

The mechanism by which 1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy- exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Benzodioxole: A simpler compound with similar structural features but lacking the chloromethyl and methoxy groups.

5-Chloro-6-(chloromethyl)-1,3-benzodioxole: A closely related compound with a similar structure but different substitution pattern.

2-(Chloromethyl)-6-methyl-1H-1,3-benzodiazole: Another related compound with a different heterocyclic ring system.

Uniqueness

1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl and methoxy groups enhances its reactivity and potential for diverse applications in various fields .

Biologische Aktivität

1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of 1,3-Benzodioxole Derivatives

1,3-Benzodioxole derivatives are known for their wide range of biological activities, including anti-tumor, anti-hyperlipidemic, and antioxidative effects. The specific compound in focus, 1,3-benzodioxole, 6-(chloromethyl)-4-methoxy-, has been studied for its potential in cancer treatment and metabolic disorders.

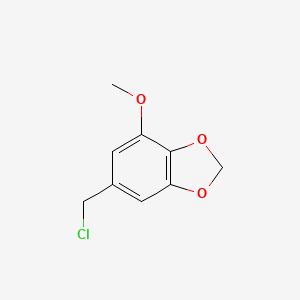

Structural Characteristics

The structural formula of 1,3-benzodioxole, 6-(chloromethyl)-4-methoxy- can be represented as follows:

This structure contributes to its unique interactions with biological targets.

1. Anti-Tumor Activity

Research indicates that 1,3-benzodioxole derivatives exhibit anti-tumor properties by inhibiting specific enzymes and promoting apoptosis in cancer cells. For instance:

- Mechanism : The compound inhibits the thioredoxin system, leading to oxidative stress and subsequent apoptosis in tumor cells .

- Case Study : A study demonstrated that derivatives of benzodioxole showed significant cytotoxic effects against A549 human lung adenocarcinoma and C6 rat glioma cells. The most effective compound increased early and late apoptosis while disturbing mitochondrial membrane potential .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5 | A549 | 12.5 | Induces apoptosis |

| Compound 5 | C6 | 15.0 | Disrupts mitochondrial function |

2. Anti-Hyperlipidemic Effects

The compound has shown promise in reducing plasma lipid levels and improving liver function. Studies suggest that it may help manage conditions like hyperlipidemia by modulating lipid metabolism pathways .

3. Antioxidative Properties

1,3-benzodioxole derivatives possess antioxidative capabilities that protect cells from oxidative damage:

- Activity : Compounds derived from this scaffold have been reported to scavenge free radicals effectively .

- Potential Applications : These properties open avenues for their use in food preservation and cosmetic formulations.

The biological activity of 1,3-benzodioxole is attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes involved in metabolic pathways, influencing their activity and leading to therapeutic effects .

- Induction of Apoptosis : By promoting apoptotic pathways in cancer cells, these compounds can reduce tumor growth and proliferation .

- Modulation of Lipid Metabolism : The ability to affect lipid profiles makes these compounds valuable in treating metabolic disorders .

Eigenschaften

IUPAC Name |

6-(chloromethyl)-4-methoxy-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-11-7-2-6(4-10)3-8-9(7)13-5-12-8/h2-3H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQHXEGRPZFNON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCO2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552416 | |

| Record name | 6-(Chloromethyl)-4-methoxy-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22934-60-7 | |

| Record name | 6-(Chloromethyl)-4-methoxy-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.